Intermolecular Hydrogen-Bonding Network Versus Internal N→B Coordination in Amine–Borane Adducts
The molecular association mode of B(OCH₂CH₂NH₂)₃ is dominated by intermolecular hydrogen bonding among terminal amine groups, contrasting sharply with amine–borane adducts such as NH₂C₅H₅–BF₃ and piperidine–BF₃, which exhibit internal dative N→B coordination. In acetonitrile solution, the NH proton signal of B(OCH₂CH₂NHCH₃)₃ appears as a sharp singlet at τ 6.78, whereas the corresponding N→B adducts display broad NH peaks at lower applied magnetic fields (τ 5.26–5.56) due to ¹⁴N quadrupolar relaxation broadening [1]. The NCH₂ resonances of the borate ester show two sharp triplets (τ 6.26–6.55 for OCH₂; τ 7.23–7.57 for NCH₂), while the amine–BF₃ adducts yield complexly split NCH₂ multiplets attributable to coupling with ¹¹B in the dative bond [1]. This hydrogen-bond-driven association can be thermally disrupted by heating to 160 °C or chemically dissociated by polar solvents such as triethylamine or acetonitrile, providing a tunable association–dissociation handle absent in fixed-dative-bond amine–borane complexes [1].
| Evidence Dimension | NH proton chemical shift and multiplicity (¹H NMR in acetonitrile) |
|---|---|
| Target Compound Data | τ 6.78 (sharp singlet) for B(OCH₂CH₂NHCH₃)₃; sharp NCH₂ triplets at τ 6.26–6.55 and τ 7.23–7.57 |
| Comparator Or Baseline | NH₂C₅H₅–BF₃: broad NH at τ ~5.26–5.56 with complex NCH₂ splitting; piperidine–BF₃: analogous broad NH and split NCH₂ |
| Quantified Difference | Δτ ≈ 1.22–1.48 ppm upfield shift; sharp singlet vs. broad multiplet; absence of ¹¹B coupling in NCH₂ region for target vs. presence for adducts |
| Conditions | ¹H NMR spectroscopy; acetonitrile solvent; ambient temperature (reference τ scale) |
Why This Matters
For procurement decisions, this confirms that tris(2-aminoethyl) borate is structurally and electronically distinct from amine–borane coordination complexes—its hydrogen-bonded network dictates solubility, volatility, and metal-surface adsorption behavior that cannot be replicated by borane adducts.
- [1] Meek, D. W.; Springer, C. S. A Nuclear Magnetic Resonance Study of Hydrogen Bonding in Tris(2-N-methylaminoethyl) Borate and Similar Compounds. Inorganic Chemistry 1966, 5 (3), 445–450. View Source
